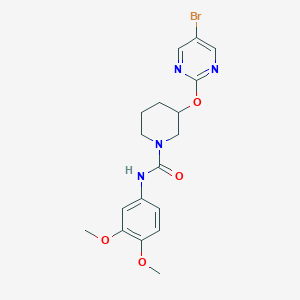![molecular formula C28H23Cl4NO2 B3019146 2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 882747-76-4](/img/structure/B3019146.png)
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol" is a chlorinated polyphenolic ethanolamine derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis, structure, and reactivity of related compounds, which can be used to infer properties and potential synthetic pathways for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of various compounds in the provided papers. For instance, the synthesis of a zinc(II) complex with an asymmetric tripodal ligand demonstrates the formation of a reactive nucleophile that could be relevant in forming the ethanolamine core of the target compound . Similarly, the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines indicates the use of heating in acidic conditions, which could be applicable in forming the chlorophenyl components of the target molecule . The metabolic formation and synthesis of a hypocholesteremic agent also involve chlorophenyl and hydroxyphenyl groups, which are structural motifs present in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely features a central ethanolamine moiety substituted with chlorophenyl groups. The zinc(II) complex study provides insights into how metal coordination can influence molecular structure and reactivity, which could be relevant if the target compound were to interact with metal ions . The X-ray structure of a zwitterionic zinc(II) complex with o-amino phenolate ligands offers an example of how substituents can affect the overall charge and geometry of a molecule .
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the chemical behavior of similar structures. For example, the hydrolysis of carboxy esters promoted by a zinc(II) complex suggests potential reactivity of the target compound's hydroxyl groups in esterification or hydrolysis reactions . The synthesis of Schiff bases from bis(amino-triazole sulfurether) indicates the potential for the target compound to participate in condensation reactions to form imines or related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be deduced from the properties of structurally related compounds. The synthesis of 2,5-bis[(2-hydroxyethyl)amino]-1,4-benzoquinone, for example, provides information on solubility and crystallinity, which could be relevant for the target compound . The study on fluorinated polyimides derived from bis(ether amine) monomers offers insights into solubility, film-forming ability, and thermal stability, which could be extrapolated to understand the properties of the target compound .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]amino]-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl4NO2/c29-23-9-1-19(2-10-23)27(34,20-3-11-24(30)12-4-20)17-33-18-28(35,21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h1-16,33-35H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWMVUMDYNXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)(C4=CC=C(C=C4)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

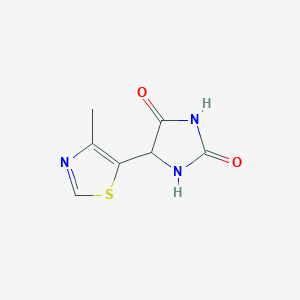
![2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3019064.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
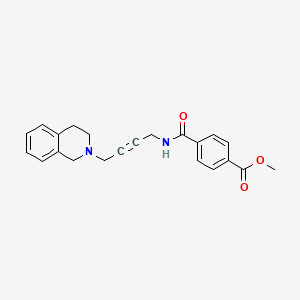
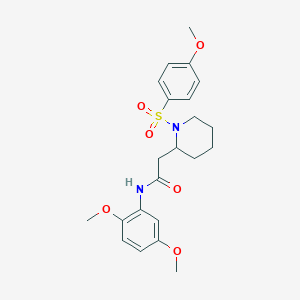
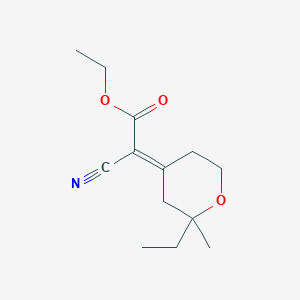
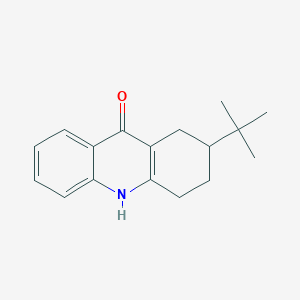
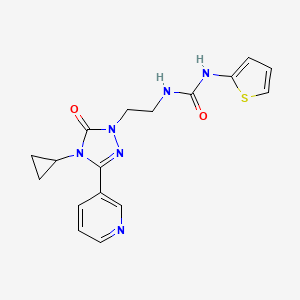
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
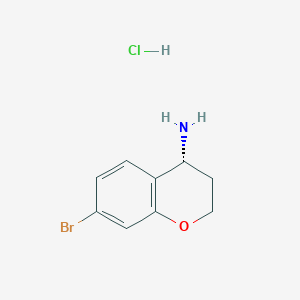
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
